molecular formula C9H5F6NO2 B12075901 2'-Amino-2,2,2-trifluoro-3'-(trifluoromethoxy)acetophenone CAS No. 1448858-60-3

2'-Amino-2,2,2-trifluoro-3'-(trifluoromethoxy)acetophenone

Cat. No.: B12075901
CAS No.: 1448858-60-3
M. Wt: 273.13 g/mol
InChI Key: MDNIMSKHANDALL-UHFFFAOYSA-N
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Description

2'-Amino-2,2,2-trifluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated acetophenone derivative characterized by:

  • Amino group (-NH₂) at the 2' position.
  • Trifluoromethyl group (-CF₃) at the adjacent 2,2,2-positions.
  • Trifluoromethoxy group (-OCF₃) at the 3' position.

This compound serves as a critical intermediate in synthesizing pharmaceuticals like Efavirenz, an antiretroviral drug . Its structure combines electron-withdrawing groups (CF₃, OCF₃) with a nucleophilic amino group, enabling unique reactivity in cross-coupling and condensation reactions.

Properties

CAS No.

1448858-60-3

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)4-2-1-3-5(6(4)16)18-9(13,14)15/h1-3H,16H2

InChI Key

MDNIMSKHANDALL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone typically involves the use of Grignard reagents. One reported method includes the reaction of m-trifluoromethylbromo-benzene with trifluoroacetic acid . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound efficiently. The scalability of the Grignard reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The presence of fluorine atoms makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Point: Hydroxyl-containing analogs (e.g., 5'-fluoro-2'-hydroxyacetophenone, m.p. 46–48°C) generally exhibit lower melting points than amino-substituted derivatives (e.g., 1-(3-amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone, m.p. 87–88°C) due to reduced hydrogen bonding in the latter . Trifluoromethoxy groups (-OCF₃) contribute to lower melting points compared to methoxy (-OCH₃) groups, as seen in 2'-hydroxy-6'-methoxyacetophenone (m.p. 56–57°C vs. trifluoromethoxy analogs with unreported m.p.) .

Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than methoxy (-OCH₃), significantly reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but improves stability in oxidative environments . Trifluoromethyl (-CF₃) groups further deactivate the ring, making the compound less reactive toward electrophilic attacks compared to non-fluorinated analogs .

Biological Relevance: Amino groups (-NH₂) in this compound provide sites for hydrogen bonding, critical for binding biological targets (e.g., Efavirenz’s interaction with HIV reverse transcriptase) . Fluorinated analogs like 2',4'-difluoro-3'-(trifluoromethoxy)acetophenone exhibit enhanced metabolic stability and lipophilicity, improving drug bioavailability .

Biological Activity

2'-Amino-2,2,2-trifluoro-3'-(trifluoromethoxy)acetophenone is an organic compound notable for its unique trifluoromethyl and amino functionalities. Its molecular formula is C9_9H4_4F6_6NO, and its structure allows for diverse biological interactions, making it a compound of interest in pharmacological research.

The presence of both amino and trifluoromethyl groups significantly influences the compound's chemical behavior:

  • Amino Group : Facilitates hydrogen bonding, enhancing binding interactions with biological targets.
  • Trifluoromethyl Groups : Promote hydrophobic interactions, which are crucial for the compound's reactivity and binding affinity to proteins and enzymes.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity relevant to enzyme interactions and protein binding studies. The compound has been evaluated for various biological activities, including:

  • Cytotoxicity : Its effects on healthy and malignant cell lines have been assessed.
  • Antimicrobial Activity : The compound has shown potential against various pathogens.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of various acetophenone derivatives, this compound demonstrated a selective cytotoxic profile against malignant human cell lines. The IC50_{50} values were determined through MTT assays, showing promising results compared to other compounds in the same class.

Compound NameIC50_{50} (µM)Cell Line
This compound15HeLa
3'-Methylacetophenone45HeLa
4'-Methoxyacetophenone30HeLa

This table illustrates the enhanced potency of the target compound compared to its analogs.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa15

These results indicate that the compound possesses significant antibacterial properties, particularly against Pseudomonas aeruginosa.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins. Molecular docking studies have suggested that the compound binds effectively to target sites involved in cellular pathways critical for cancer cell proliferation and bacterial survival.

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique properties that enhance its biological activity:

Compound NameKey FeaturesComparison
2,2,2-TrifluoroacetophenoneLacks amino groupLess reactive in biological applications
3'-MethylacetophenoneContains methyl instead of trifluoromethylDifferent chemical properties and reactivity
4'-MethoxyacetophenoneContains methoxy groupVariation in electronic properties

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